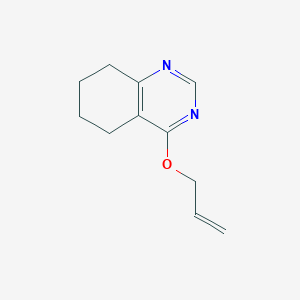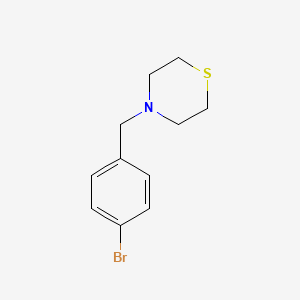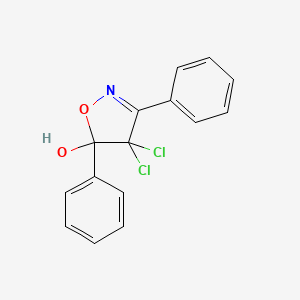
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BQS is a potent inhibitor of several enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.
科学的研究の応用
Synthesis and Chemical Properties
The chemical compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is involved in various synthetic pathways due to its complex structure and reactivity. For instance, tetrahydroquinoline derivatives, sharing structural similarities, have been synthesized for their potential applications in medicinal chemistry. The synthesis of tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides involves a three-step protocol starting from N-aryl-2-fluorobenzenesulfonamides, highlighting the importance of fluorobenzenesulfonamide moieties in constructing complex heterocyclic systems (Borgohain et al., 2017). Similarly, research into quinazoline derivatives, aiming to find hybrid molecules for diuretic and antihypertensive agents, demonstrates the utility of N-substituted benzene sulfonamide derivatives in exploring pharmacological and structure-activity relationships (Rahman et al., 2014).
Antitumor Activity
Investigations into novel tetrahydroquinoline derivatives bearing biologically active sulfonamide moieties have identified new classes of antitumor agents. Certain compounds synthesized from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide have shown promising in vitro antitumor activity, suggesting the potential therapeutic applications of these derivatives (Alqasoumi et al., 2010).
Catalytic Applications
The catalytic potential of similar sulfonamide derivatives has been explored in various chemical transformations. For example, a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide highlights the utility of sulfonamide derivatives in facilitating the synthesis of benzonitrile derivatives, demonstrating the versatility of these compounds in organic synthesis (Chaitanya et al., 2013).
Pro-apoptotic Effects in Cancer Cells
The study of sulfonamide derivatives has also extended into cancer research, where compounds bearing the sulfonamide fragment have been synthesized to investigate their pro-apoptotic effects on cancer cells. These studies elucidate the underlying molecular mechanisms and potential therapeutic applications of sulfonamide derivatives in cancer treatment (Cumaoğlu et al., 2015).
Antimicrobial Applications
Further, the synthesis and characterization of novel sulfonamide derivatives have been conducted with the aim of exploring their antimicrobial properties. Compounds such as 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates have been analyzed for their antimicrobial activity against various bacterial and fungal strains, showcasing the potential of these derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-7-4-8-20(14-18)29(27,28)24-19-10-11-21-17(13-19)9-12-22(26)25(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14,24H,9,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQZRLUGWYWWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)
![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)

![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)

![N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470601.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2470603.png)
![methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate](/img/structure/B2470604.png)